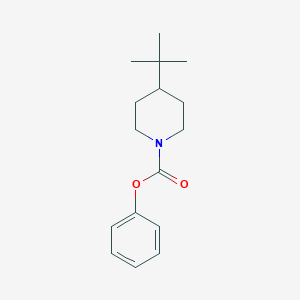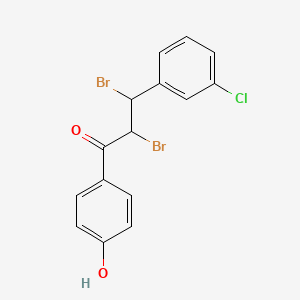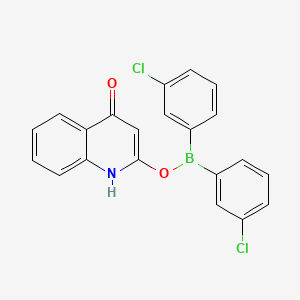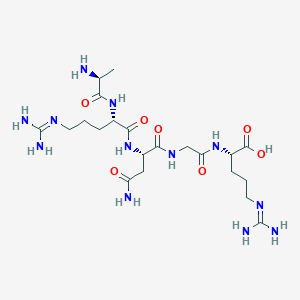![molecular formula C32H53NO3 B12587286 3-[3,4-Bis(decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile CAS No. 650606-25-0](/img/structure/B12587286.png)
3-[3,4-Bis(decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3,4-Bis(decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of two decyloxy groups attached to a phenyl ring, an ethoxymethyl group, and a prop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,4-Bis(decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring with decyloxy substituents can be synthesized through a Friedel-Crafts alkylation reaction, where decyl chloride reacts with phenol in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced via an etherification reaction, where the phenyl ring reacts with ethyl bromide in the presence of a base such as sodium hydride.
Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction, where the intermediate product reacts with malononitrile in the presence of a base like piperidine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3,4-Bis(decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the ethoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
3-[3,4-Bis(decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[3,4-Bis(decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways, gene expression, or metabolic processes, resulting in biological effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile: A structurally similar compound with one decyloxy group.
3-[3,4-Dimethoxyphenyl]-2-(ethoxymethyl)prop-2-enenitrile: A compound with methoxy groups instead of decyloxy groups.
Uniqueness
3-[3,4-Bis(decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile stands out due to its unique combination of decyloxy and ethoxymethyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
650606-25-0 |
|---|---|
Molecular Formula |
C32H53NO3 |
Molecular Weight |
499.8 g/mol |
IUPAC Name |
3-(3,4-didecoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile |
InChI |
InChI=1S/C32H53NO3/c1-4-7-9-11-13-15-17-19-23-35-31-22-21-29(25-30(27-33)28-34-6-3)26-32(31)36-24-20-18-16-14-12-10-8-5-2/h21-22,25-26H,4-20,23-24,28H2,1-3H3 |
InChI Key |
KYRKVJNQKHYPFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C=C(COCC)C#N)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[2-(4-Fluorophenyl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B12587211.png)

![1,7-Diazaspiro[4.4]nonane-7acetic acid,a-(2-methylpropyl)-6-oxo-,(aS,5S)-](/img/structure/B12587226.png)

![Dibenzyl [(4-ethenylphenyl)methyl]phosphonate](/img/structure/B12587243.png)
![1-[2-(4-Ethenylphenyl)ethyl]pyrrolidine](/img/structure/B12587258.png)

![[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione;sulfuric acid](/img/structure/B12587278.png)


![2-[(2S)-1-([1,1'-Biphenyl]-2-yl)propan-2-yl]-4,5-dihydro-1H-imidazole](/img/structure/B12587303.png)
![5-Chloro-N-[5-chloro-2-(2-phenylbutoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12587313.png)
![2-Benzothiazolamine, N-[(3-chlorophenyl)methylene]-6-fluoro-](/img/structure/B12587315.png)
